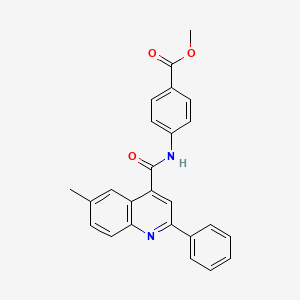

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitro or halogenated quinoline derivatives.

Scientific Research Applications

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription, which is crucial for its anticancer activity. The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Quinoline: A simpler structure with similar biological activities.

Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

Quinazoline: Known for its use in anticancer drugs.

Uniqueness: Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate stands out due to its specific substitution pattern, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and studying complex biological processes.

Biological Activity

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse biological activities. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

- Inhibition of Nucleic Acid Synthesis : The compound may inhibit the synthesis pathways in microorganisms, which is crucial for its antimicrobial properties.

- Induction of Apoptosis in Cancer Cells : In anticancer applications, it may interfere with cell division processes and promote programmed cell death (apoptosis) in malignant cells.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that various quinoline compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the nanomolar range, showcasing their potency .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Other Quinoline Derivatives | 0.0048 - 0.0195 | Various Bacterial Strains |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for similar quinoline derivatives range from 1.29 to 2.13 µM, indicating a strong potential for therapeutic applications .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.29 - 2.13 | Induction of apoptosis via caspase activation |

| HCT116 | TBD | DNA fragmentation and cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results indicated promising antibacterial effects against E. coli and S. aureus, with MIC values demonstrating significant inhibition compared to control groups .

- Anticancer Mechanisms : Another research focused on the apoptotic effects of quinoline derivatives on various cancer cell lines, revealing that treatment with this compound led to increased levels of cleaved caspases and phosphorylated H2AX, markers indicative of apoptosis and DNA damage response .

Properties

Molecular Formula |

C25H20N2O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

methyl 4-[(6-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate |

InChI |

InChI=1S/C25H20N2O3/c1-16-8-13-22-20(14-16)21(15-23(27-22)17-6-4-3-5-7-17)24(28)26-19-11-9-18(10-12-19)25(29)30-2/h3-15H,1-2H3,(H,26,28) |

InChI Key |

UZNZQKMENDTABZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.